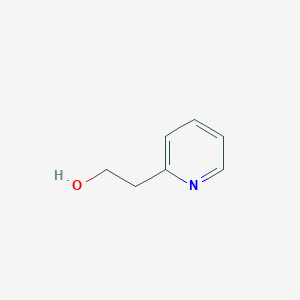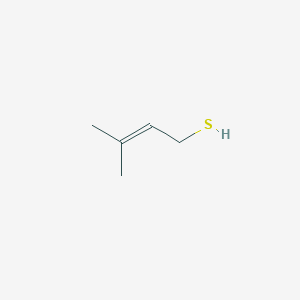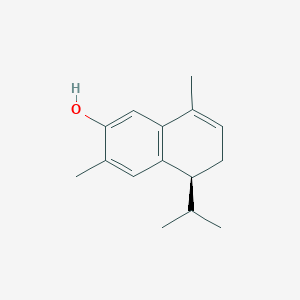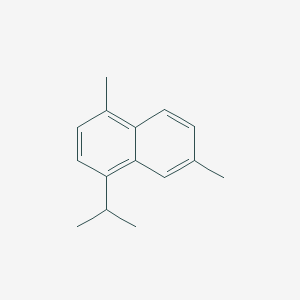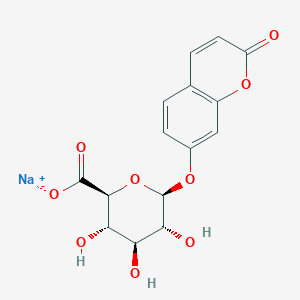
7-Hidroxicumarina glucurónido sal sódica
Descripción general
Descripción
7-Hidroxi Cumarina Glucurónido (sal sódica), también conocido como umbeliferona glucurónido sal sódica, es un metabolito de fase II de la 7-hidroxicumarina. Es un derivado de la cumarina, un compuesto natural que se encuentra en muchas plantas. Este compuesto se utiliza a menudo como estándar para el análisis de los metabolitos de la 7-hidroxicumarina .
Aplicaciones Científicas De Investigación
7-Hidroxi Cumarina Glucurónido (sal sódica) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como estándar para el análisis de metabolitos de 7-hidroxicumarina.
Biología: Se estudia por su papel en el metabolismo de fase II y su transporte a través de proteínas asociadas a la resistencia a múltiples fármacos.
Mecanismo De Acción
El mecanismo de acción de 7-Hidroxi Cumarina Glucurónido (sal sódica) implica su formación a través de la glucuronidación de la 7-hidroxicumarina. Este proceso está mediado por la enzima uridina difosfato glucuronosiltransferasa (UDP-GT). El compuesto se transporta entonces a través de las proteínas asociadas a la resistencia a múltiples fármacos 3 y 4 . Estas proteínas facilitan la excreción del compuesto del cuerpo, jugando un papel crucial en la desintoxicación y el metabolismo.
Compuestos similares:
- 7-Hidroxicumarina sulfato sal potásica
- 7-Etoxicumarina
- Umbeliferona
- 3-Cianumbeliferona
- Ácido 7-hidroxicumarina-3-carboxílico
- 6-Hidroxiclorzoxazona
- 7-Amino-4-metilcumarina
Comparación: 7-Hidroxi Cumarina Glucurónido (sal sódica) es único debido a su específica glucuronidación, que mejora su solubilidad y excreción. A diferencia de otros compuestos similares, se utiliza específicamente como estándar para analizar los metabolitos de la 7-hidroxicumarina y tiene aplicaciones distintas en el estudio del metabolismo de fase II .
Análisis Bioquímico
Biochemical Properties
7-Hydroxycoumarin glucuronide sodium salt interacts with various enzymes and proteins. It is formed from 7-hydroxy coumarin by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 . The nature of these interactions is crucial for the compound’s role in biochemical reactions .
Cellular Effects
The effects of 7-Hydroxycoumarin glucuronide sodium salt on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the cellular context .
Molecular Mechanism
At the molecular level, 7-Hydroxycoumarin glucuronide sodium salt exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biological context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxycoumarin glucuronide sodium salt can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Hydroxycoumarin glucuronide sodium salt can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
7-Hydroxycoumarin glucuronide sodium salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine and liver .
Transport and Distribution
7-Hydroxycoumarin glucuronide sodium salt is transported and distributed within cells and tissues. The transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 .
Subcellular Localization
The subcellular localization of 7-Hydroxycoumarin glucuronide sodium salt and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7-Hidroxi Cumarina Glucurónido (sal sódica) típicamente implica la glucuronidación de la 7-hidroxicumarina. Este proceso es catalizado por la enzima uridina difosfato glucuronosiltransferasa (UDP-GT) utilizando uridina difosfato ácido glucurónico (UDPGA) como donante de ácido glucurónico .
Métodos de producción industrial: Los métodos de producción industrial para 7-Hidroxi Cumarina Glucurónido (sal sódica) no están ampliamente documentados. El proceso probablemente implicaría reacciones de glucuronidación enzimática a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 7-Hidroxi Cumarina Glucurónido (sal sódica) se somete principalmente a glucuronidación, un tipo de reacción de conjugación. Esta reacción es parte del metabolismo de fase II, donde el compuesto se conjuga con ácido glucurónico para aumentar su solubilidad y facilitar su excreción .
Reactivos y condiciones comunes:
Reactivos: Uridina difosfato ácido glucurónico (UDPGA), uridina difosfato glucuronosiltransferasa (UDP-GT).
Condiciones: Condiciones de reacción enzimática, que típicamente implican una solución tampón a un pH y temperatura específicos para optimizar la actividad enzimática.
Productos principales: El producto principal de la reacción de glucuronidación es el propio 7-Hidroxi Cumarina Glucurónido (sal sódica) .
Comparación Con Compuestos Similares
- 7-Hydroxycoumarin sulfate potassium salt
- 7-Ethoxycoumarin
- Umbelliferone
- 3-Cyanoumbelliferone
- 7-Hydroxycoumarin-3-carboxylic acid
- 6-Hydroxychlorzoxazone
- 7-Amino-4-methylcoumarin
Comparison: 7-Hydroxy Coumarin Glucuronide (sodium salt) is unique due to its specific glucuronidation, which enhances its solubility and excretion. Unlike other similar compounds, it is specifically used as a standard for analyzing 7-hydroxycoumarin metabolites and has distinct applications in studying phase II metabolism .
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLGBDGEPDEME-KSOKONAESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635495 | |
| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168286-98-4 | |
| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxycoumarin β-D-glucuronide sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![benzo[a]pyren-9-ol](/img/structure/B196084.png)
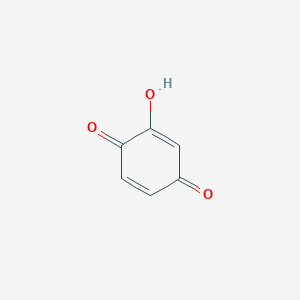
![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
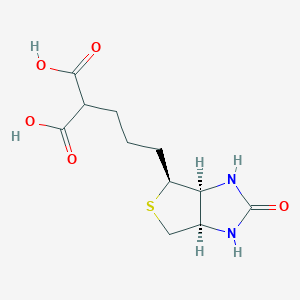
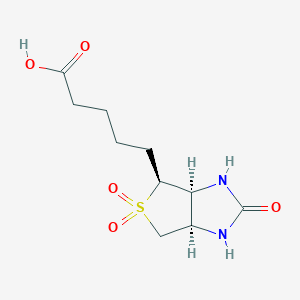
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)
